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Compound of Interest

Compound Name: AS1842856

Cat. No.: B15582257

Audience: Researchers, scientists, and drug development professionals.

Introduction

AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-
dihydroquinoline-3-carboxylic acid, is a potent, cell-permeable small-molecule inhibitor of the
Forkhead box O1 (FOXOL1) transcription factor.[1][2] FOXOL1 is a key regulator of metabolic
homeostasis, and its dysregulation is implicated in the pathophysiology of type 2 diabetes
mellitus (T2DM), particularly through its role in hepatic glucose production.[2][3] In diabetic
states characterized by insulin resistance, FOXO1 becomes constitutively active in the liver,
driving the expression of gluconeogenic enzymes and leading to hyperglycemia.[4][5]
AS1842856 represents a therapeutic strategy to directly target and inhibit this pathway. These
notes provide an overview and detailed protocols for the in vivo application of AS1842856 in
diabetic animal models.

Mechanism of Action

AS1842856 selectively binds to the dephosphorylated, active form of FOXOL1, thereby
inhibiting its transcriptional activity.[3][6] This inhibition prevents FOXO1 from binding to the
insulin response elements in the promoters of its target genes.[7] The primary therapeutic
effect in the context of diabetes is the suppression of key gluconeogenic genes in the liver,
namely Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase
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(PEPCK).[1][2][3] This leads to a reduction in excessive hepatic glucose production, a major
contributor to fasting hyperglycemia in T2DM.[1][4]

Recent studies suggest that AS1842856 may also have off-target activities, including the
inhibition of Glycogen Synthase Kinase 3 (GSK3).[1][7] Researchers should consider these
potential pleiotropic effects when interpreting results.[1][8]
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Caption: Mechanism of AS1842856 action on the FOXO1 signaling pathway.

Application Notes

Oral administration of AS1842856 has been shown to effectively reduce fasting plasma
glucose levels in diabetic db/db mice.[1][3] A key finding is that the compound lowers blood
glucose in diabetic models without significantly affecting glycemia in healthy, non-diabetic mice,
suggesting a dependency on the pathological state.[1][9] Furthermore, AS1842856 treatment
suppresses the hyperglycemic response to a pyruvate challenge, providing direct evidence of
its inhibitory effect on hepatic gluconeogenesis.[1][6]
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While AS1842856 is a valuable tool, some studies have highlighted potential off-target effects,
noting that other compounds may offer higher selectivity for FOXOL1.[8][10] Beyond its effects
on glucose metabolism, AS1842856 has been investigated for its role in alleviating diabetic
complications, such as improving diastolic dysfunction and promoting connective tissue
healing.[11][12]

Data Presentation: In Vivo Efficacy and
Pharmacokinetics

The following tables summarize quantitative data from studies involving the oral administration
of AS1842856 and related compounds in animal models.

Table 1: Efficacy of Oral AS1842856 in Diabetic db/db Mice

Vehicle AS1842856
Parameter Outcome Reference
Control Treatment
Fasting . Significant
Drastically o
Plasma Elevated reduction in [1]1[3]
Decreased .
Glucose hyperglycemia
Pronounced Suppressed Inhibition of
Pyruvate ]
Glucose Glucose hepatic [1][6]
Tolerance Test ) ) )
Excursion Excursion gluconeogenesis

| Hepatic Gene Expression (G6Pase, PEPCK) | Upregulated | Inhibited/Reduced mRNA levels |
Confirms mechanism of action |[1][3] |

Table 2: Pharmacokinetic Profile of AS1842856 in Wistar Rats
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Parameter Value Conditions Reference
Oral Bioavailability 1.47% - [6]
Administration Route Oral (p.o.) 100 mg/kg dose [6]
Peak Plasma Level
29.2 ng/mL - [6]

(Cmax)
AUC (to last

] 423 ng-h/mL - [6]
observation)
Half-life (t%2) 5.30 hours - [6]
Administration Route Intravenous (i.v.) 1 mg/kg dose [6]
AUC (to last

_ 289 ng-h/mL - [6]
observation)

| Half-life (t¥) | 0.603 hours | - |[6] |

Experimental Protocols

The following are detailed protocols for key experiments involving the oral administration of
AS1842856 to diabetic animal models.
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Phase 1: Model & Treatment Setup

1. Diabetic Animal Model
(e.g., db/db mice)

2. Acclimation & Baseline
Measurements

3. Randomization into
Treatment Groups

4. AS1842856 Formulation
(e.g., in Solutol HS-15:Saline)

Phase 2: Dosvng & Monitoring

5. Chronic Oral Dosing
(e.g., Daily p.o. gavage)

6. Daily Monitoring
(Body Weight, Food Intake,
Ad Libitum Glucose)

Phase 3: Endvoint Analysis

7. Fasting Glucose
Measurement

[8. Pyruvate Tolerance Test (P'I'I'))

;

9. Euthanasia & Tissue
Collection (Liver)

;

10. Gene Expression Analysis
(gPCR for G6Pase, PEPCK)

Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with AS1842856.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15582257?utm_src=pdf-body-img
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Animal Models

Model:db/db mice are a common genetic model of obesity, insulin resistance, and T2DM.
Streptozotocin (STZ)-induced diabetic mice can also be used as a model for type 1 diabetes.
[11[8][13]

Species/Strain: Mouse / C57BL/6J (for STZ induction) or BKS.Cg-Dock7m +/+ Leprdb/J
(db/db).

Age: Typically 8-12 weeks at the start of the study.
Sex: Male mice are commonly used.[8][13]

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access
to standard chow and water, unless fasting is required.

Compound Preparation and Administration

Compound: AS1842856 can be purchased from commercial suppliers (e.g.,
MedChemExpress).[3]

Vehicle: A common vehicle for oral administration is a solution of Solutol HS-15 in saline
(e.g., 5:95 v/v).[8] The compound should be fully dissolved to ensure consistent dosing.

Dosage: Dosing can range based on the study design. A reported dose for a similar FOXO1
inhibitor was 32 mg/kg.[8] Pharmacokinetic studies in rats have used 100 mg/kg.[6] Dose-
response studies are recommended to determine the optimal concentration for a specific
model.

Administration: Administer the prepared solution via oral gavage (p.0.) using an appropriate
gauge feeding needle. Dosing frequency is typically once or twice daily.[8]

Protocol: Fasting Blood Glucose Measurement

Fast animals for a specified period (e.g., 6 hours) with free access to water.[8]

Collect a small blood sample from the tail vein.
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Measure blood glucose concentration using a calibrated glucometer.

Measurements can be taken at baseline and at various time points throughout the treatment
period.

Protocol: Pyruvate Tolerance Test (PTT)

This test assesses the rate of in vivo gluconeogenesis.

Fast mice overnight (e.g., 16 hours) with free access to water.
Record a baseline (t=0) blood glucose measurement as described above.

Administer a solution of sodium pyruvate via intraperitoneal (i.p.) injection. A typical dose is 2
g/kg of body weight.

Measure blood glucose levels at subsequent time points, for example, at 15, 30, 60, 90, and
120 minutes post-injection.

A reduction in the area under the curve (AUC) for glucose in the AS1842856-treated group
compared to the vehicle group indicates inhibition of gluconeogenesis.[1]

Protocol: Tissue Collection and Gene Expression
Analysis

At the end of the treatment period, euthanize the animals using a humane, approved method
(e.g., CO2 asphyxiation followed by cervical dislocation).

Immediately dissect the liver, rinse with cold phosphate-buffered saline (PBS), blot dry, and
snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.

Extract total RNA from a portion of the liver tissue using a commercial kit (e.g., RNeasy Mini
Kit, Qiagen) according to the manufacturer's protocol.[8]

Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

Perform quantitative real-time PCR (QPCR) using primers specific for gluconeogenic genes
(e.g., G6pc, Pckl) and a suitable housekeeping gene (e.g., Actb, Gapdh) for normalization.
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» Analyze the relative change in gene expression using the AACt method. A decrease in the
expression of G6pc and Pckl in the treated group is the expected outcome.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15582257#oral-administration-of-as1842856-in-
diabetic-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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